molecular formula C19H18ClN5O2 B2648785 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226433-19-7

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2648785
CAS No.: 1226433-19-7
M. Wt: 383.84
InChI Key: CUNFKHNTBJHHCH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the tetrahydrofuran moiety: This step may involve a ring-opening reaction of tetrahydrofuran with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by reaction with an electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Pharmaceuticals: This compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which may confer specific properties such as increased solubility or enhanced biological activity. This distinguishes it from other similar compounds that lack this structural feature.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-15-5-1-2-6-16(15)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-14-4-3-11-27-14/h1-2,5-10,14H,3-4,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNFKHNTBJHHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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